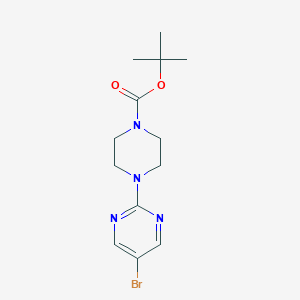

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCBGXCNXOKVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60620006 | |

| Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374930-88-8 | |

| Record name | tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60620006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

CAS Number: 374930-88-8

This technical guide provides an in-depth overview of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and its significant role in the synthesis of bioactive molecules, particularly kinase inhibitors.

Chemical and Physical Properties

This compound is a heterocyclic compound widely utilized as a building block in medicinal chemistry.[1] Its structural features, including a pyrimidine ring, a piperazine moiety, and a Boc-protecting group, make it a versatile precursor for the synthesis of a variety of complex molecules.[1] The quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 374930-88-8 | [2][3] |

| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [2][3] |

| Molecular Weight | 343.22 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder/waxy solid | [4] |

| Melting Point | 83-87 °C | [4] |

| Boiling Point | 451 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.414 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO. | [5] |

Experimental Protocols

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine and N-Boc-piperazine.[6][7] The following protocol is a detailed methodology for this synthesis.

Synthesis of this compound

Materials:

-

5-Bromo-2-chloropyrimidine

-

tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Carbonate (K₂CO₃)

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at 80 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford this compound as a solid.

Characterization:

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Role in Drug Development and Medicinal Chemistry

This compound is a crucial intermediate in the synthesis of various biologically active compounds, most notably kinase inhibitors.[8] The presence of the bromine atom on the pyrimidine ring allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments.[6] The Boc-protecting group on the piperazine nitrogen can be easily removed under acidic conditions, providing a site for further derivatization.[7]

This synthetic versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.

Involvement in Signaling Pathways

As a precursor to kinase inhibitors, derivatives of this compound are designed to interact with and modulate the activity of protein kinases. These enzymes play a crucial role in cellular signaling pathways that control processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors act by blocking the active site or an allosteric site of a specific kinase, thereby inhibiting its function and disrupting the downstream signaling cascade.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 374930-88-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. echemi.com [echemi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate [myskinrecipes.com]

In-Depth Technical Guide: Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry. This document details its chemical and physical properties, a representative synthetic protocol, and explores the biological significance of the 2-(piperazin-1-yl)pyrimidine scaffold, with a focus on its potential application in the development of kinase inhibitors.

Chemical and Physical Properties

This compound is a synthetic organic compound notable for its pyrimidine and piperazine moieties. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the Boc-protected piperazine group is a common feature in drug candidates, enhancing their pharmacokinetic profiles. These characteristics make it a valuable building block for creating diverse libraries of compounds for drug discovery.

| Property | Value | Source(s) |

| Molecular Weight | 343.22 g/mol | [1][2][3] |

| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [1][2] |

| CAS Number | 374930-88-8 | [1][3][4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Bromo-2-(4-tert-butoxycarbonyl-piperazin-1-yl)pyrimidine, 1-Boc-4-(5-bromopyrimidin-2-yl)piperazine | [2][3] |

| Physical Form | Solid | [3] |

| Purity | ≥98% (as offered by some commercial suppliers) | [3] |

| Density (Predicted) | 1.414 g/cm³ | [1] |

| Boiling Point (Predicted) | 451°C at 760 mmHg | [1] |

| Flash Point (Predicted) | 226.5°C | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a suitable leaving group (such as a halide) from the pyrimidine ring by the secondary amine of Boc-piperazine. The following is a representative experimental protocol based on established methods for similar compounds.[5]

Synthetic Scheme

Caption: Synthetic workflow for this compound.

Detailed Methodology

Materials:

-

5-Bromo-2-chloropyrimidine (1.0 eq)

-

tert-Butyl piperazine-1-carboxylate (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 5-bromo-2-chloropyrimidine in anhydrous DMF, add tert-butyl piperazine-1-carboxylate and DIPEA.

-

Stir the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then brine to remove residual DMF and base.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a solid.

Biological Context and Potential Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, its core structure, 2-(piperazin-1-yl)pyrimidine, is a privileged scaffold in drug discovery. Derivatives have been investigated for a range of biological activities, including as antagonists for α₂-adrenergic receptors, modulators of γ-secretase, and as inhibitors of monoamine oxidase (MAO).[6][7][8]

A particularly significant area of application for this scaffold is in the development of protein kinase inhibitors for oncology. The pyrimidine ring can function as a "hinge-binder," a common motif in kinase inhibitors that mimics the adenine part of ATP to occupy the enzyme's active site.

Targeting the Src/Abl Kinase Signaling Pathway

The Src and Abl non-receptor tyrosine kinases are crucial signaling proteins that, when aberrantly activated, can drive cancer cell proliferation, survival, and metastasis.[9][10][11] The fusion protein BCR-Abl is the hallmark of chronic myelogenous leukemia (CML).[12] Compounds containing the 2-(piperazinyl)pyrimidine scaffold have been identified as potent dual Src/Abl kinase inhibitors. The diagram below illustrates a simplified representation of the signaling pathways regulated by these kinases, which are key targets in cancer therapy.

References

- 1. chemical-suppliers.eu [chemical-suppliers.eu]

- 2. This compound | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxyla… [cymitquimica.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel 1-(2-pyrimidin-2-yl)piperazine derivatives as selective monoamine oxidase (MAO)-A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]

- 12. aacrjournals.org [aacrjournals.org]

Technical Guide: Physicochemical Properties of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available solubility data and relevant experimental protocols for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. This compound is a key intermediate in the synthesis of various biologically active molecules, particularly kinase inhibitors. A comprehensive understanding of its solubility is crucial for its application in drug discovery and development workflows.

Core Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 374930-88-8[1][2] |

| Molecular Formula | C₁₃H₁₉BrN₄O₂[1][2] |

| Molecular Weight | 343.22 g/mol [1][2] |

| Appearance | Solid |

Solubility Data

Precise quantitative solubility data for this compound is not extensively reported in publicly available literature. However, based on the solubility of analogous structures, such as tert-butyl 4-(4-chloropyrimidin-2-yl)piperazine-1-carboxylate which is known to be soluble in dimethylformamide (DMF) and dichloromethane (DCM), a qualitative solubility profile can be inferred. The following table summarizes the expected and observed solubility in common laboratory solvents.

| Solvent | Solubility | Temperature (°C) |

| Dichloromethane (DCM) | Predicted to be Soluble | Not Available |

| Dimethylformamide (DMF) | Predicted to be Soluble | Not Available |

| Dimethyl Sulfoxide (DMSO) | Predicted to be Soluble | Not Available |

| Tetrahydrofuran (THF) | Predicted to be Soluble | Not Available |

| Water | Not Available | Not Available |

| Ethanol | Not Available | Not Available |

| Methanol | Not Available | Not Available |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental protocols are necessary. The two primary methods employed in drug discovery are thermodynamic and kinetic solubility assays.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, representing the true solubility at a given temperature.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

-

Separation: Separate the undissolved solid from the solution via centrifugation followed by filtration through a 0.45 µm filter.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound is used for accurate quantification.

Kinetic Solubility

Kinetic solubility is a high-throughput method that measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).[3]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small aliquot of each dilution to an aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate.

-

Precipitation Detection: Incubate the microplate for a set period (e.g., 1-2 hours) and then measure the amount of precipitate formed. This is often done by nephelometry (light scattering) or turbidimetry.[4]

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in precipitation is observed.

Role in Synthetic Pathways

This compound is a valuable building block in medicinal chemistry. The bromo-pyrimidine moiety allows for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functional groups, while the Boc-protected piperazine provides a site for further derivatization after deprotection.

Below is a generalized workflow illustrating the use of this intermediate in the synthesis of a generic kinase inhibitor.

References

Technical Guide: ¹H NMR Spectrum of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the expected chemical shifts based on the analysis of its structural components, a standard experimental protocol for acquiring the spectrum, and a structural diagram illustrating the proton environments.

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. These predictions are based on typical chemical shift values for N-Boc piperazine and bromopyrimidine moieties.[1][2] Actual experimental values may vary depending on the solvent and experimental conditions used.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 | Singlet | 2H | Pyrimidine-H |

| ~3.8 | Triplet | 4H | Piperazine-H (adjacent to pyrimidine) |

| ~3.5 | Triplet | 4H | Piperazine-H (adjacent to Boc group) |

| 1.48 | Singlet | 9H | tert-butyl-H |

Structural Elucidation and Proton Environments

The structure of this compound contains distinct proton environments that give rise to characteristic signals in the ¹H NMR spectrum. The diagram below illustrates the molecular structure and the different types of protons.

Caption: Molecular structure of this compound with distinct proton groups highlighted.

Experimental Protocol

The following is a standard protocol for acquiring the ¹H NMR spectrum of the title compound.

1. Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube.

-

Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

2. Instrumentation and Data Acquisition:

-

The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer.

-

The instrument is tuned and locked to the deuterium signal of the solvent.

-

A standard single-pulse experiment is typically used for ¹H NMR acquisition.

-

Typical Acquisition Parameters:

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 (depending on sample concentration)

-

Spectral Width: -2 to 12 ppm

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction to obtain a clean spectrum.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm or DMSO-d₆ at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons for each peak.

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to aid in structural assignment.

References

In-Depth Technical Guide: 13C NMR Data for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for the compound tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted 13C NMR chemical shifts based on the analysis of its structural fragments, alongside a comprehensive, standardized experimental protocol for data acquisition. This information is crucial for the structural verification and quality control of this compound in research and development settings.

Chemical Structure and Overview

This compound is a bifunctional molecule incorporating a piperazine ring, a pyrimidine moiety, and a tert-butoxycarbonyl (Boc) protecting group. The chemical structure is confirmed by its IUPAC name and CAS number 374930-88-8.[1] The presence of distinct chemical environments within the molecule gives rise to a unique 13C NMR spectrum, which is a powerful tool for its identification and characterization.

Predicted 13C NMR Data

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from known chemical shift ranges for its core components: the 5-bromopyrimidine ring, the N-Boc protected piperazine, and general principles of 13C NMR spectroscopy.[2][3][4][5] The actual experimental values may vary slightly depending on the solvent and acquisition parameters.

| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Notes |

| C=O (Boc) | ~154 | The carbonyl carbon of the tert-butoxycarbonyl group. |

| C(4) & C(6) (Pyrimidine) | ~158 | Aromatic carbons adjacent to two nitrogen atoms. |

| C(2) (Pyrimidine) | ~161 | Aromatic carbon attached to the piperazine nitrogen. |

| C(5) (Pyrimidine) | ~107 | Aromatic carbon bearing the bromine atom, shielded by the halogen. |

| C(quaternary) (Boc) | ~80 | The quaternary carbon of the tert-butyl group. |

| CH2 (Piperazine, N-Boc side) | ~44 | Methylene carbons adjacent to the Boc-protected nitrogen. |

| CH2 (Piperazine, Pyrimidine side) | ~43 | Methylene carbons adjacent to the nitrogen linked to the pyrimidine ring. |

| CH3 (Boc) | ~28 | Methyl carbons of the tert-butyl group. |

Experimental Protocol for 13C NMR Data Acquisition

This section provides a detailed methodology for acquiring high-quality 13C NMR spectra of this compound.

1. Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

-

Solvent Selection: Dissolve approximately 10-20 mg of the compound in 0.6-0.8 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for this type of molecule. Other solvents like dimethyl sulfoxide-d6 (DMSO-d6) can also be used.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Spectrometer Setup:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.

-

Probe Tuning: Tune and match the NMR probe to the 13C frequency to ensure optimal sensitivity.

3. Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment should be performed.

-

Pulse Program: Use a standard pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Set the spectral width to cover the expected range of 13C chemical shifts (e.g., 0-200 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typically sufficient.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

4. Data Processing:

-

Fourier Transform: Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate peak integration and chemical shift determination.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

Structural Representation

The following diagram illustrates the chemical structure of this compound, which is fundamental to the interpretation of its 13C NMR spectrum.

References

Mass Spectrometry of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a molecule of interest in pharmaceutical research. This document outlines predicted fragmentation patterns, presents quantitative data in a structured format, and offers a general experimental protocol for its analysis.

Predicted Mass Spectral Data

The mass spectrometric analysis of this compound is expected to yield a characteristic molecular ion peak and several key fragment ions. Due to the presence of bromine, the isotopic pattern of bromine-containing fragments will show two peaks of nearly equal intensity, corresponding to the 79Br and 81Br isotopes.

The molecular formula of the compound is C13H19BrN4O2, with a monoisotopic mass of approximately 342.0691 g/mol and an average molecular weight of 343.22 g/mol .

Table 1: Predicted Key Ions in the Mass Spectrum of this compound

| Predicted Ion | m/z (79Br/81Br) | Proposed Structure | Notes |

| [M+H]+ | 343.0769 / 345.0749 | C13H20BrN4O2+ | Protonated molecular ion. |

| [M-C4H8+H]+ | 287.0142 / 289.0122 | C9H12BrN4O2+ | Loss of isobutylene from the tert-butyl group. |

| [M-C4H9O2]+ | 242.0192 / 244.0172 | C9H11BrN4+ | Loss of the entire Boc group. |

| [C4H2BrN2]+ | 156.9403 / 158.9383 | Fragment of the bromopyrimidine ring. | Characteristic fragment of the bromopyrimidine moiety. |

| [C9H18N2O2]+ | 186.1368 | Fragment of the Boc-piperazine moiety. | Represents the tert-butyl piperazine-1-carboxylate portion. |

| [C4H9]+ | 57.0704 | tert-butyl cation. | A common fragment from the Boc protecting group. |

Experimental Protocols

A general methodology for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) is provided below. This protocol can be adapted and optimized for specific instrumentation and research questions.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of the analyte in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare a series of working standards for calibration.

-

Sample Preparation: For analysis of the compound in a biological matrix, a protein precipitation or solid-phase extraction (SPE) method is recommended to remove interferences.

Liquid Chromatography (LC)

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Column Temperature: 30 - 40 °C.

Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended.

-

Scan Mode: Full scan mode to detect the molecular ion and major fragments. For quantitative analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be employed.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 450 °C.

-

Nebulizer Gas (Nitrogen) Flow: 8 - 12 L/hr.

-

Collision Gas (Argon): For MS/MS experiments, a collision energy of 10-40 eV can be applied to induce fragmentation.

Visualizations

Predicted Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of this compound under mass spectrometric conditions.

Caption: Predicted fragmentation of the parent molecule.

Experimental Workflow

The diagram below outlines the general workflow for the LC-MS analysis of the target compound.

Caption: General workflow for LC-MS analysis.

Structure Elucidation of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Identification and Physical Properties

tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound with the chemical formula C₁₃H₁₉BrN₄O₂.[1] It is commonly used as a building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 374930-88-8[1][2] |

| Molecular Formula | C₁₃H₁₉BrN₄O₂[1][2] |

| Molecular Weight | 343.22 g/mol [1][2] |

| InChI | InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3[1] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br[1] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical State | Solid[3] |

| Boiling Point | 451°C at 760 mmHg[2] |

| Melting Point | 226.5°C[2] |

| Density | 1.414 g/cm³[2] |

Spectroscopic and Crystallographic Data

As of the latest review, detailed experimental spectroscopic and crystallographic data for this compound are not publicly available in peer-reviewed literature or spectral databases. This information is likely held by commercial suppliers who offer this compound as a synthetic intermediate. For researchers requiring definitive structural confirmation, it is recommended to acquire this data experimentally upon purchase of the compound.

The expected spectroscopic characteristics would include:

-

¹H NMR: Resonances corresponding to the tert-butyl group (a singlet integrating to 9H), the piperazine ring protons (two sets of multiplets, each integrating to 4H), and the pyrimidine ring protons (two singlets or doublets, each integrating to 1H).

-

¹³C NMR: Signals for the carbons of the tert-butyl group, the piperazine ring, the pyrimidine ring, and the carbonyl carbon of the Boc-protecting group.

-

Mass Spectrometry: A molecular ion peak corresponding to the isotopic pattern of bromine.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O of the carbamate, C-N bonds, and aromatic C-H bonds.

Experimental Protocols: A Generalized Synthetic Approach

A standard method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction.

Protocol: Synthesis of this compound

Materials:

-

2,5-dibromopyrimidine

-

tert-butyl piperazine-1-carboxylate

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., dimethylformamide, acetonitrile)

Procedure:

-

To a solution of tert-butyl piperazine-1-carboxylate in the chosen solvent, add the base and stir the mixture at room temperature.

-

Add 2,5-dibromopyrimidine to the reaction mixture.

-

Heat the mixture to a temperature appropriate for the chosen solvent and reactants, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Below is a workflow diagram illustrating this general synthetic procedure.

Caption: Generalized workflow for the synthesis of the title compound.

Biological Relevance and Signaling Pathways of a Structural Analogue

While the specific biological activity of this compound is not extensively documented, the pyrimidine-piperazine scaffold is a common feature in molecules targeting various signaling pathways. A notable example is a "pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate" (TTP-5), which has been shown to suppress breast cancer growth by targeting the estrogen receptor (ERα) and β-catenin signaling pathways.

Estrogen Receptor (ERα) Signaling Pathway

The estrogen receptor is a key driver in the majority of breast cancers. The binding of estrogen to ERα initiates a signaling cascade that promotes cell proliferation and survival.

Caption: TTP-5 analogue inhibiting the estrogen receptor signaling pathway.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. Its dysregulation is a hallmark of many cancers. The TTP-5 analogue has been observed to modulate this pathway, impacting cell motility.

Caption: TTP-5 analogue modulating the Wnt/β-catenin signaling pathway.

Conclusion

This compound is a key synthetic intermediate with significant potential in drug discovery. While detailed public data on its experimental characterization is limited, its structural features are well-defined. The biological activity of structurally similar compounds highlights the importance of the pyrimidine-piperazine scaffold in modulating critical cancer-related signaling pathways. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.

References

Technical Guide: Safety and Handling of Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound frequently utilized as a key intermediate in the synthesis of more complex molecules, particularly in the field of pharmaceutical research and drug development.[1] Its structure, featuring a pyrimidine ring, a piperazine linker, and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile building block for creating a diverse range of derivatives. Understanding the safety and handling protocols for this compound is paramount for ensuring a safe laboratory environment and the integrity of experimental outcomes. This guide provides a comprehensive overview of its properties, safety hazards, and handling procedures.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [2][3] |

| Molecular Weight | 343.22 g/mol | [2][3] |

| CAS Number | 374930-88-8 | [2][3] |

| Appearance | White to yellow powder | [4] |

| Melting Point | 83-87 °C | [4] |

| Boiling Point | 451°C at 760 mmHg (Predicted) | [2][3] |

| Density | 1.414 g/cm³ (Predicted) | [2][3] |

| Solubility | Soluble in water | [4] |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br | [2] |

| InChIKey | UKCBGXCNXOKVTF-UHFFFAOYSA-N | [2] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The following table outlines its GHS classifications and the corresponding pictograms and hazard statements.

| GHS Classification | Pictogram | Hazard Statement(s) | Reference(s) |

| Acute Toxicity, Oral (Category 3) |

| H301: Toxic if swallowed | [2][4] |

| Skin Irritation (Category 2) |

| H315: Causes skin irritation | [2][4] |

| Serious Eye Irritation (Category 2A) |

| H319: Causes serious eye irritation | [2][4] |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation |

| H335: May cause respiratory irritation | [2][4] |

Precautionary Statements:

-

Prevention: P261, P264, P270, P271, P280 - Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

Response: P301+P310, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362 - IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a POISON CENTER or doctor/physician if you feel unwell. Specific treatment (see supplemental first aid instructions). Rinse mouth. If skin irritation occurs: Get medical advice/attention. If eye irritation persists: Get medical advice/attention. Take off contaminated clothing and wash before reuse.

-

Storage: P403+P233, P405 - Store in a well-ventilated place. Keep container tightly closed. Store locked up.

-

Disposal: P501 - Dispose of contents/container to an approved waste disposal plant.

First Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage

Safe Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Normal measures for preventive fire protection.

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2 - 8°C.

Illustrative Experimental Protocol: Synthesis

While specific protocols for every application of this compound are proprietary, a general synthesis procedure involves a nucleophilic aromatic substitution reaction. The following is an illustrative protocol for the synthesis of this compound.

Reaction: 2,5-dibromopyrimidine reacts with tert-butyl piperazine-1-carboxylate in the presence of a base.

Materials:

-

2,5-dibromopyrimidine

-

tert-butyl piperazine-1-carboxylate

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,5-dibromopyrimidine (1.0 eq) in DMF, add tert-butyl piperazine-1-carboxylate (1.1 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired product.

Caption: Illustrative workflow for the synthesis of the title compound.

Potential Application in Drug Discovery

This compound is a valuable intermediate for the synthesis of pharmacologically active molecules. For instance, pyrimidine and piperazine moieties are common scaffolds in kinase inhibitors and other targeted therapies. A derivative, "pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate," has been investigated for its potential to suppress breast cancer by targeting the estrogen receptor (ER) signaling pathway.[5] This suggests that derivatives of the title compound could be further elaborated to target various signaling pathways implicated in disease.

The following diagram illustrates a hypothetical mechanism of action for a derivative of this compound in the context of ER-positive breast cancer.

Caption: Hypothetical inhibition of the estrogen receptor signaling pathway.

Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer

This document is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). It is the responsibility of the user to conduct a thorough risk assessment before handling this chemical. All users should be trained in proper laboratory techniques and should consult the most up-to-date SDS for this compound before use.

References

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 374930-88-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. echemi.com [echemi.com]

- 5. Pyrimidine-triazole-tethered tert-butyl-piperazine-carboxylate suppresses breast cancer by targeting estrogen receptor signaling and β-catenin activation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate (C13H19BrN4O2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate, a heterocyclic compound with the molecular formula C13H19BrN4O2. This molecule is a key building block in medicinal chemistry, frequently utilized in the synthesis of bioactive compounds, particularly kinase inhibitors for therapeutic development. This document consolidates available data on its physicochemical properties, provides a probable synthetic route with a detailed experimental protocol, and discusses its role in the development of targeted therapies. While specific biological activity for this compound alone is not extensively documented, this guide explores the established activities of derivative compounds to highlight its potential pharmacological significance.

Chemical Structure and Identification

The compound with the molecular formula C13H19BrN4O2 is identified as tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate . Its structure features a pyrazine ring substituted with a bromine atom and a piperazine-1-carboxylate group, the latter being protected by a tert-butoxycarbonyl (Boc) group.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate |

| Molecular Formula | C13H19BrN4O2 |

| CAS Number | 622386-08-7 |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Br |

| InChI | InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3 |

| InChIKey | BOSDHRPQGUJQLK-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate are crucial for its handling, storage, and application in chemical synthesis. The data presented below is primarily based on computational predictions.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 343.22 g/mol | [1] |

| Monoisotopic Mass | 342.06915 Da | [1] |

| XLogP3-AA (Predicted) | 2.5 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 342.069144 g/mol | PubChem |

| Topological Polar Surface Area | 52.1 Ų | PubChem |

| Heavy Atom Count | 20 | PubChem |

| Complexity | 332 | PubChem |

Synthesis and Experimental Protocols

General Synthetic Workflow

The synthesis typically involves the reaction of a dihalogenated pyrazine with a mono-Boc-protected piperazine. The selectivity of the reaction is driven by the differential reactivity of the halogen substituents on the pyrazine ring or by controlling the stoichiometry of the reactants.

Postulated Experimental Protocol

Materials:

-

2,5-Dibromopyrazine

-

tert-Butyl piperazine-1-carboxylate

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,5-dibromopyrazine (1.0 eq) in DMSO, add tert-butyl piperazine-1-carboxylate (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).

-

Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate as a solid.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Role in Drug Discovery and Biological Context

tert-Butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate is not typically investigated for its own biological activity but serves as a crucial intermediate in the synthesis of more complex and potent drug candidates. The pyrazinylpiperazine scaffold is a common feature in a variety of pharmacologically active molecules.

The bromine atom on the pyrazine ring provides a reactive handle for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings. The Boc-protecting group on the piperazine can be readily removed under acidic conditions to allow for subsequent derivatization at the secondary amine.

Application in Kinase Inhibitor Development

A significant application of this chemical moiety is in the development of protein kinase inhibitors. Many potent and selective kinase inhibitors feature a substituted pyrazine ring linked to a piperazine group. This core structure often serves as a hinge-binding motif, interacting with the ATP-binding site of various kinases.

While no specific signaling pathways have been elucidated for tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate itself, derivative compounds containing this core have been shown to target pathways implicated in cancer and inflammatory diseases.

Conclusion

tert-Butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate is a valuable and versatile building block in the field of medicinal chemistry. Its chemical structure is well-suited for the synthesis of diverse libraries of compounds, particularly for the discovery of novel kinase inhibitors. While direct biological data on this specific intermediate is scarce, its frequent appearance in the patent and scientific literature for the synthesis of potent therapeutic agents underscores its importance. This guide provides a foundational understanding of its chemical and physical properties and highlights its significant role in the drug discovery and development pipeline. Further research into the biological effects of this and structurally related small molecules could potentially unveil novel pharmacological activities.

References

An In-Depth Technical Guide to tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8): A Key Intermediate in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate , a key building block in the development of targeted therapeutics. Its IUPAC name is this compound. The compound, identified by CAS number 374930-88-8, serves as a crucial intermediate in the synthesis of potent and selective kinase inhibitors, particularly those targeting Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Core Compound Data

| Property | Value | Reference |

| CAS Number | 374930-88-8 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₃H₁₉BrN₄O₂ | [1] |

| Molecular Weight | 343.22 g/mol | [2] |

| Synonyms | 5-Bromo-2-(4-Boc-piperazin-1-yl)pyrimidine, 1-Boc-4-(5-bromopyrimidin-2-yl)piperazine | [1] |

Application in the Synthesis of Biologically Active Molecules

While this compound itself is not biologically active, it is a critical starting material for the synthesis of advanced drug candidates. Its utility lies in the presence of a reactive bromo-pyrimidine moiety and a Boc-protected piperazine ring, which allow for sequential and controlled chemical modifications. A significant application of this intermediate is in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

The following protocol describes a typical synthetic route where this compound is used to generate a more complex, biologically active molecule. This Buchwald-Hartwig amination reaction is a common strategy in medicinal chemistry for the formation of carbon-nitrogen bonds.

Reaction: Buchwald-Hartwig amination of this compound with 3-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Methodology:

-

Reactant Preparation: In a reaction vessel, dissolve this compound (1 equivalent) and 3-(4-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in a suitable aprotic solvent such as dioxane or toluene.

-

Catalyst and Ligand Addition: Add a palladium catalyst, for example, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.05 equivalents), and a phosphine ligand, such as Xantphos (0.1 equivalents).

-

Base Addition: Introduce a non-nucleophilic base, typically cesium carbonate (Cs₂CO₃, 2 equivalents), to the mixture.

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite. Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired product.

Biological Activity of a Derivative Compound

The product of the aforementioned reaction, a pyrazolo[3,4-d]pyrimidine derivative, has been investigated for its potential as a kinase inhibitor. Specifically, compounds with this core structure have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).

| Compound | Target Kinase | IC₅₀ / GI₅₀ | Cell Line | Reference |

| CHMFL-FLT3-122 (a derivative) | FLT3 | 40 nM (IC₅₀) | - | [3] |

| CHMFL-FLT3-122 (a derivative) | FLT3-ITD | 22 nM (GI₅₀) | MV4-11 (AML) | [3] |

| CHMFL-FLT3-122 (a derivative) | FLT3-ITD | 21 nM (GI₅₀) | MOLM13 (AML) | [3] |

Signaling Pathway and Experimental Workflow

The derivatives synthesized from this compound often target key signaling pathways implicated in cancer and inflammatory diseases. One such pathway is the IRAK4 signaling cascade, which is crucial for the innate immune response.

Caption: Inhibition of the IRAK4 signaling pathway by a derivative.

The diagram above illustrates the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathway.[4] Upon ligand binding, the adaptor protein MyD88 recruits and activates IRAK4.[4] IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of the transcription factor NF-κB and subsequent expression of inflammatory genes.[4] Pyrazolo[3,4-d]pyrimidine derivatives synthesized from this compound can act as potent inhibitors of IRAK4, thereby blocking this pro-inflammatory signaling cascade.[5]

Caption: Synthetic workflow for a kinase inhibitor intermediate.

This workflow diagram visualizes the key synthetic transformation involving this compound. The coupling of this intermediate with a suitable amine under palladium catalysis is a robust and versatile method for accessing a diverse range of pyrazolo[3,4-d]pyrimidine-based structures for biological screening.

References

- 1. This compound | C13H19BrN4O2 | CID 21914476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 374930-88-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Drug Discovery: An In-depth Technical Guide to Key Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the journey from a promising molecule to a life-saving therapeutic is a multi-stage process heavily reliant on the precise and efficient synthesis of complex chemical entities. At the heart of this synthetic endeavor lie key pharmaceutical intermediates – the foundational building blocks that are meticulously assembled to create the final Active Pharmaceutical Ingredient (API). This technical guide provides a comprehensive exploration of the pivotal role of these intermediates, focusing on their classification, synthesis, and analysis, with a spotlight on their application in the development of blockbuster drugs such as Atorvastatin and targeted kinase inhibitors.

The Critical Role and Classification of Pharmaceutical Intermediates

Pharmaceutical intermediates are chemical compounds that act as precursors in the synthesis of APIs.[1][2] They represent crucial stages in the chemical pathway from basic raw materials to the final drug substance.[2] The strategic use of intermediates breaks down complex synthetic routes into more manageable and controllable steps, which is paramount for several reasons:

-

Quality Control: Each intermediate step provides a checkpoint to ensure the purity and quality of the compound before proceeding, which directly impacts the safety and efficacy of the final API.[1]

-

Process Optimization and Efficiency: Isolating and purifying intermediates can be more straightforward than purifying the final complex API, leading to higher overall yields and more efficient manufacturing processes.[3]

-

Cost-Effectiveness: The synthesis of intermediates can often be scaled up and optimized to reduce production costs.[1]

-

Intellectual Property: Novel synthetic routes and the intermediates involved can be patented, providing valuable intellectual property protection.[1]

Pharmaceutical intermediates can be classified in several ways, providing a framework for understanding their function and chemical nature.

A logical breakdown of these classifications is presented below:

Case Study 1: Chiral Intermediates in the Synthesis of Atorvastatin

Atorvastatin, the active ingredient in Lipitor®, is a blockbuster drug for lowering cholesterol. Its synthesis is a prime example of the importance of stereochemically pure intermediates. A key intermediate in its manufacture is tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate . The precise stereochemistry of this molecule is critical for the drug's efficacy in inhibiting HMG-CoA reductase.[4]

Synthesis of a Key Atorvastatin Intermediate

One common route to this chiral intermediate involves an asymmetric hydrogenation step. The following is a representative, multi-step protocol:

Experimental Protocol: Synthesis of tert-butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

-

Condensation: N-carbobenzyloxy-β-alanine is reacted with N,N'-carbonyldiimidazole (CDI) to form an imidazoline intermediate. This is then reacted with potassium malonate ethyl ester in the presence of MgCl₂ to yield the β-ketoester.[5]

-

Asymmetric Hydrogenation: The β-ketoester is subjected to asymmetric hydrogenation using a Ru-BINAP complex as a catalyst to produce the corresponding chiral alcohol with high diastereoselectivity.[6]

-

Hydrolysis and Esterification: The resulting ester is hydrolyzed and then re-esterified to the tert-butyl ester.

-

Acetonide Protection: The diol functionality is protected as an acetonide using 2,2-dimethoxypropane.

-

Chain Extension and Reduction: The ester is converted to a nitrile, which is then reduced to the primary amine, yielding the target intermediate.[7]

| Route/Method | Key Transformation | Reported Yield | Enantiomeric/Diastereomeric Purity | Reference |

| Asymmetric Hydrogenation | Ru-BINAP catalyzed hydrogenation of a β-ketoester | ~82% for condensation step | High diastereoselectivity | [5] |

| Henry Reaction | Reaction of nitromethane with a chiral aldehyde | 55% overall yield (9 steps) | High chemical and enantiomeric purity | [2] |

| Biocatalytic Reduction | Enzyme-catalyzed reduction of a prochiral ketone | >90% for reduction step | >99% ee | [8] |

Analytical Characterization of Chiral Intermediates

Ensuring the stereochemical purity of intermediates like the one for Atorvastatin is critical. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is a standard and powerful technique for this purpose.

Experimental Protocol: Chiral HPLC Analysis of Atorvastatin Intermediate

-

Instrumentation: An HPLC system equipped with a UV detector is used.

-

Column: A chiral column, such as a Chiralcel® OD-RH or CHIRALPAK® AD-H, is employed.[9][10]

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and 2-propanol (e.g., 95:5 v/v).[9] For basic compounds, a small amount of an amine modifier like diethylamine may be added.[11]

-

Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.[9]

-

Detection: The eluent is monitored at a wavelength where the compound has significant absorbance, for example, 260 nm.[9]

-

Analysis: The retention times of the enantiomers are compared to a racemic standard to determine the enantiomeric excess (ee).

Nuclear Magnetic Resonance (NMR) spectroscopy is also indispensable for structural elucidation and purity assessment.

Experimental Protocol: NMR Characterization

-

Sample Preparation: A small amount of the intermediate is dissolved in a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is often used as an internal standard.[5]

-

¹H NMR: Provides information on the proton environment in the molecule, helping to confirm the presence of specific functional groups and their relative positions.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the overall structure.

-

Chiral Shift Reagents: In some cases, chiral lanthanide shift reagents can be used to differentiate enantiomers in the NMR spectrum.

Case Study 2: Benzimidazole Intermediates for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies.[7] Many of these drugs feature a core heterocyclic scaffold, with benzimidazole being a prominent example.[12] These inhibitors function by blocking the action of kinases, which are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[7] Dysregulation of these pathways is a hallmark of many cancers.

Synthesis of Benzimidazole-Based Kinase Inhibitors

The synthesis of benzimidazole-based kinase inhibitors often involves the construction of the benzimidazole core followed by the addition of various substituents to optimize potency and selectivity. Ruxolitinib, a potent JAK1/JAK2 inhibitor, exemplifies the importance of specific intermediates in the synthesis of such targeted therapies.[13][14]

Experimental Protocol: General Synthesis of a 1,2-Disubstituted Benzimidazole Core

-

Condensation: An o-phenylenediamine is reacted with a carboxylic acid or its derivative (e.g., aldehyde followed by oxidation) to form the benzimidazole ring. This reaction is often catalyzed by an acid.[15]

-

N-Alkylation: The N1 position of the benzimidazole can be alkylated using an appropriate alkyl halide in the presence of a base.

-

Functionalization at C2: The C2 position can be functionalized through various cross-coupling reactions or by starting with a 2-substituted carboxylic acid in the initial condensation step.

| Reaction | Reagents | Solvent | Yield | Reference |

| Condensation of o-phenylenediamine and benzaldehyde | NH₄Cl | CHCl₃ | 75-94% | [15] |

| N- and S-methylation of 1H-benzo[d]imidazole-2-thiol | Methyl iodide, K₂CO₃ | DMF | High | [16] |

| One-pot reduction and cyclization of 2-nitroamines | Formic acid, Fe, NH₄Cl | Not specified | High | [17] |

Mechanism of Action: Targeting Key Signaling Pathways

Kinase inhibitors, synthesized from key intermediates, exert their therapeutic effects by modulating critical intracellular signaling pathways. Two of the most important pathways in cancer and inflammatory diseases are the JAK-STAT and PI3K/Akt pathways.

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary route for a wide range of cytokine and growth factor signaling.[18] Ruxolitinib is a key example of a drug that targets this pathway.

The PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical intracellular signaling cascade that regulates cell survival, proliferation, and metabolism.[19] Its aberrant activation is common in many cancers, making it a key therapeutic target.

The Drug Development Workflow: From Intermediate to Market

The journey of a pharmaceutical intermediate from its initial synthesis to its inclusion in a marketed drug is a long and highly regulated process. This workflow involves multiple stages of research, development, and scaling up.

-

Discovery and Development: This initial phase involves the design and synthesis of novel intermediates to create a library of compounds for screening against a biological target.[18]

-

Preclinical Research: Promising lead compounds are identified, and the synthesis of their key intermediates is optimized. This stage also involves initial scale-up studies and safety testing in animals.[18]

-

Clinical Research: As the drug candidate moves into human trials, the synthesis of the key intermediate and the final API must be performed under Good Manufacturing Practices (GMP). The process is further scaled up to produce sufficient material for clinical studies.[18]

-

Regulatory Review and Commercialization: All manufacturing processes for the intermediate and API are validated and submitted to regulatory agencies for approval. Upon approval, the manufacturing process is scaled up to commercial production levels.[18]

Conclusion

Key pharmaceutical intermediates are the unsung heroes of drug development. They are not merely stepping stones in a synthetic sequence but are critical components that dictate the efficiency, quality, scalability, and ultimately, the success of a pharmaceutical product. A deep understanding of the synthesis, analysis, and role of these intermediates in modulating biological pathways is essential for researchers and professionals in the pharmaceutical industry. As drug discovery continues to move towards more complex and targeted therapies, the innovation in the design and synthesis of key intermediates will remain a cornerstone of progress in medicine.

References

- 1. slideteam.net [slideteam.net]

- 2. researchgate.net [researchgate.net]

- 3. AlphaFold-Guided Semi-Rational Engineering of an (R)-Amine Transaminase for Green Synthesis of Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. internationaljournalssrg.org [internationaljournalssrg.org]

- 6. The Asymmetric Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3- dioxane-4-acetate: An Important Intermediate of HMG-CoA Reductase Inhibitor [internationaljournalssrg.org]

- 7. CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate - Google Patents [patents.google.com]

- 8. jchemrev.com [jchemrev.com]

- 9. medjpps.com [medjpps.com]

- 10. chiraltech.com [chiraltech.com]

- 11. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. nbinno.com [nbinno.com]

- 14. Pharmacology and Synthesis of Ruxolitinib [farmasino.net]

- 15. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Benzimidazole synthesis [organic-chemistry.org]

- 18. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Synthesis Protocol for tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate, a key intermediate in the development of various pharmaceutically active molecules. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the reactive bromopyrimidine moiety allows for further functionalization, typically through palladium-catalyzed cross-coupling reactions, while the Boc-protected piperazine provides a handle for subsequent modifications. The synthesis described herein involves the reaction of 5-bromo-2-chloropyrimidine with tert-butyl piperazine-1-carboxylate. The greater electrophilicity of the carbon at the 2-position of the pyrimidine ring, activated by the two nitrogen atoms, allows for selective substitution of the chlorine atom over the bromine atom under the specified reaction conditions.

Reaction Scheme

Caption: Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis protocol.

| Parameter | Value |

| Reactants | |

| 5-bromo-2-chloropyrimidine | 1.0 equivalent |

| tert-butyl piperazine-1-carboxylate | 1.1 equivalents |

| Diisopropylethylamine (DIPEA) | 2.0 equivalents |

| Solvent | |

| N,N-Dimethylformamide (DMF) | ~5-10 mL per mmol of limiting reagent |

| Reaction Conditions | |

| Temperature | Room temperature to 60 °C |

| Reaction Time | 12-24 hours |

| Product Information | |

| Molecular Formula | C₁₃H₁₉BrN₄O₂ |

| Molecular Weight | 343.22 g/mol [1] |

| Typical Yield | 85-95% |

| Appearance | White to off-white solid |

| Characterization Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ | 8.28 (s, 2H), 3.75 (t, J=5.2 Hz, 4H), 3.52 (t, J=5.2 Hz, 4H), 1.48 (s, 9H) |

| Mass Spectrum (ESI+) m/z | 343.08, 345.08 [M+H]⁺ |

Experimental Protocol

Materials:

-

5-bromo-2-chloropyrimidine

-

tert-butyl piperazine-1-carboxylate

-

Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and equipment for extraction and chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-chloropyrimidine (1.0 eq).

-

Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material. To this solution, add tert-butyl piperazine-1-carboxylate (1.1 eq) followed by the dropwise addition of diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-60 °C. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

-

Washing: Combine the organic layers and wash with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Experimental Workflow

Caption: Workflow for the synthesis of the target compound.

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

5-bromo-2-chloropyrimidine is a halogenated heterocyclic compound and should be handled with care.

-

DIPEA is a corrosive and flammable liquid.

-

DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

This detailed protocol provides a reliable method for the synthesis of this compound, a crucial intermediate for pharmaceutical research and development.

References

Application Note: A Scalable and Efficient Synthesis of (S)-t-BuPyOx Ligand

Introduction

(S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, commonly known as (S)-t-BuPyOx, is a valuable chiral pyridinooxazoline (PyOx) ligand extensively utilized in asymmetric catalysis.[1][2] Its applications span a range of enantioselective transformations, making it a critical tool for researchers in academia and the pharmaceutical industry. However, previous synthetic routes to (S)-t-BuPyOx have often been plagued by inconsistent yields and laborious purification methods, hindering its accessibility for large-scale applications.[1][3][4] This application note details a robust, scalable, and cost-effective three-step synthesis of (S)-t-BuPyOx, starting from readily available and inexpensive picolinic acid, achieving a 64% overall yield.[1][3] This procedure is designed to be amenable to multi-gram scale synthesis, ensuring a reliable supply of the ligand for research and development.[1]

Overall Synthetic Scheme

The optimized synthetic route is a three-step process commencing with the amidation of picolinic acid with (S)-tert-leucinol to yield the corresponding amide alcohol. Subsequent chlorination of the alcohol followed by a base-mediated cyclization affords the final (S)-t-BuPyOx ligand.

Data Presentation

Table 1: Optimization of the Amidation of Picolinic Acid with (S)-tert-leucinol[1]

| Entry | Chlorinating Agent | Base | Solvent | Temperature (°C) | Time (h) | Isolated Yield (%) |

| 1 | SOCl₂ | NMM | CH₂Cl₂ | 0 to rt | 18 | 75 |

| 2 | (COCl)₂ | NMM | CH₂Cl₂ | 0 to rt | 18 | 78 |

| 3 | DPCP | NMM | CH₂Cl₂ | 0 to rt | 18 | 92 |

Abbreviations: NMM = N-methylmorpholine, DPCP = diphenyl chlorophosphate, rt = room temperature.

Table 2: Optimization of the Cyclization of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide[5]

| Entry | Conditions | R | Temperature (°C) | Base | Time (h) | Yield (%) |

| 1 | MsCl, Et₃N, CHCl₃ | OMs | 0 to 40 | Et₃N | 12 | N.D. |

| 2 | TsCl, DMAP, Et₃N, ClCH₂CH₂Cl | OTs | 0 to 80 | Et₃N | 12 | N.D. |

| 3 | SOCl₂ | Cl | rt | DABCO | 18 | 38 |

| 4 | SOCl₂ | Cl | 50 | DBU | 12 | 59 |

| 5 | SOCl₂ | Cl | 0 to 50 | NaH, THF | 18 | 60 |

| 6 | SOCl₂ | Cl | 50 | 5% KOH/MeOH | 11 | 62 |

| 7 | SOCl₂ | Cl | 50 | 25% NaOMe/MeOH | 3 | 72 |

Abbreviations: MsCl = Methanesulfonyl chloride, TsCl = Tosyl chloride, DMAP = 4-Dimethylaminopyridine, DABCO = 1,4-Diazabicyclo[2.2.2]octane, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, N.D. = Not Determined.

Experimental Protocols

Step 1: Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide[1]

-

To a 200 mL round-bottom flask, add picolinic acid (2.46 g, 20.0 mmol, 1.00 equiv), 50 mL of CH₂Cl₂, and N-methylmorpholine (3.03 g, 30.0 mmol, 1.50 equiv).

-

Cool the resulting mixture to 0 °C in an ice bath.

-

Slowly add diphenyl chlorophosphate (5.37 g, 20.0 mmol, 1.00 equiv) to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

In a separate flask, dissolve (S)-tert-leucinol (2.34 g, 20.0 mmol, 1.00 equiv) in 20 mL of CH₂Cl₂.

-

Add the (S)-tert-leucinol solution to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 18 hours.

-

Quench the reaction by adding 50 mL of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 20% to 50% ethyl acetate in hexanes) to afford the title compound as a white solid.

Step 2: Synthesis of (S)-N-(1-chloro-3,3-dimethylbutan-2-yl)picolinamide hydrochloride[1]

-

In a 500 mL 3-neck round-bottom flask equipped with a stir bar, suspend the amide alcohol from Step 1 (8.89 g, 40.0 mmol, 1.00 equiv) in toluene (140 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (8.56 g, 72.0 mmol, 1.80 equiv) to the cooled suspension.

-

Stir the reaction mixture at room temperature for 1 hour.

-